molecular formula C9H10O2S B1662681 3-Phenyl-2-sulfanylpropanoic acid CAS No. 90536-15-5

3-Phenyl-2-sulfanylpropanoic acid

Cat. No.: B1662681
CAS No.: 90536-15-5
M. Wt: 182.24 g/mol
InChI Key: HGIOOMCLOWLFTJ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Phenyl-2-sulfanylpropanoic acid are not well-studied. It is known that the compound has a sulfanyl group (-SH), which can participate in various biochemical reactions. The sulfanyl group is a strong nucleophile and can form disulfide bonds, which are crucial in protein structure and function. The phenyl group of the compound may also interact with proteins and enzymes through pi stacking or hydrophobic interactions .

Cellular Effects

A study on a similar compound, 3-phenylpropionic acid, showed beneficial effects on muscle mass increase and myotube hypertrophy in both in vivo and in vitro settings

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. The presence of the sulfanyl group suggests that it may interact with biomolecules through the formation of disulfide bonds. This could potentially lead to changes in protein structure and function, enzyme inhibition or activation, and alterations in gene expression .

Metabolic Pathways

Given the presence of the sulfanyl and carboxylic acid groups, it is possible that the compound could be involved in various metabolic reactions, potentially interacting with enzymes or cofactors .

Preparation Methods

Chemical Reactions Analysis

PD 145305 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, dimethyl sulfoxide, and dimethylformamide, along with catalysts or specific reaction conditions such as temperature control and inert atmospheres . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PD 145305 is primarily used as a negative control in studies involving calpain inhibitors . Its applications span various fields:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Employed in studies investigating the role of calpains in cellular processes and degenerative diseases.

    Medicine: Utilized in research on neuroprotective agents and the development of therapeutic strategies for conditions involving calpain overactivation.

    Industry: Serves as a precursor in the synthesis of pharmaceuticals, fragrances, and dyes.

Properties

IUPAC Name

3-phenyl-2-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOOMCLOWLFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90536-15-5
Record name 3-phenyl-2-sulfanylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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